7-Iodo-6-Metoxi-4-quinolinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

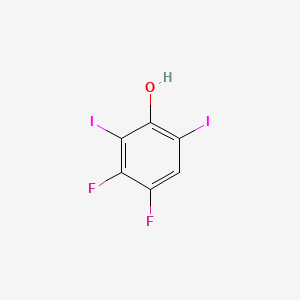

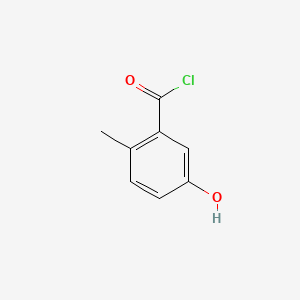

7-Iodo-6-Methoxy-4-quinolinol is an organic compound with the molecular formula C10H8INO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The presence of iodine and methoxy groups in 7-Iodo-6-Methoxy-4-quinolinol makes it a compound of interest for various chemical reactions and applications.

Aplicaciones Científicas De Investigación

7-Iodo-6-Methoxy-4-quinolinol has several applications in scientific research:

Medicinal Chemistry: Quinoline derivatives are known for their potential biological activities, including antimicrobial, anticancer, and antifungal properties.

Synthetic Organic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Industrial Chemistry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.

Mecanismo De Acción

Target of Action

7-Iodo-6-Methoxy-4-quinolinol, also known as 7-iodo-6-methoxy-1H-quinolin-4-one or 7-Iodo-6-methoxyquinolin-4-ol, is a derivative of clioquinol . Clioquinol acts as a zinc and copper chelator . These metals are involved in the deposition and stabilization of amyloid plaques, and chelating agents can dissolve amyloid deposits in vitro and in vivo .

Mode of Action

The compound’s mode of action is primarily through metal chelation . It binds to zinc and copper, reducing oxidation and the amyloid burden . This plays an important role in diseases characterized by Zn, Cu, Fe dyshomeostasis, such as Alzheimer’s disease and Parkinson’s disease .

Biochemical Pathways

Given its similarity to clioquinol, it is likely that it impacts pathways related to metal homeostasis and amyloid plaque formation .

Pharmacokinetics

Clioquinol is rapidly absorbed and undergoes first-pass metabolization to glucuronate and sulfate conjugates . The concentrations of the metabolites are higher than those of free clioquinol . Bioavailability versus intraperitoneal dosing is about 12% . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours . There is no accumulation, and the drug is much less metabolized to conjugates .

Result of Action

Based on its similarity to clioquinol, it is likely that it reduces oxidation and the amyloid burden in diseases characterized by zn, cu, fe dyshomeostasis .

Action Environment

It is known that clioquinol is sensitive to light and heat, and its stability may be affected by these factors .

Métodos De Preparación

The synthesis of 7-Iodo-6-Methoxy-4-quinolinol involves a multi-step process:

Starting Material: The synthesis begins with 6-methoxyquinolin-4-ol.

Iodination: 6-methoxyquinolin-4-ol is reacted with sodium iodide to obtain 6-iodo-methoxyquinolin-4-ol.

Further Iodination: 6-iodo-methoxyquinolin-4-ol is then reacted with hydrogen iodide to give 7-Iodo-6-Methoxy-4-quinolinol.

Análisis De Reacciones Químicas

7-Iodo-6-Methoxy-4-quinolinol undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.

Oxidation and Reduction:

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium iodide, hydrogen iodide, and other halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

7-Iodo-6-Methoxy-4-quinolinol can be compared with other quinoline derivatives, such as:

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol: This compound has a similar structure but with a fluorine atom instead of an iodine atom.

Propiedades

IUPAC Name |

7-iodo-6-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGRYGRGGCTUBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

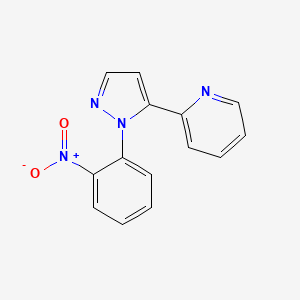

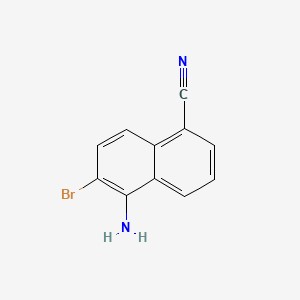

![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)

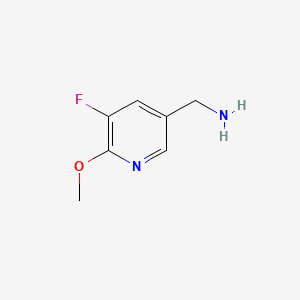

![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)